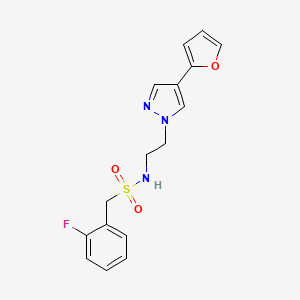

1-(2-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Description

1-(2-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a complex organic compound that features a combination of fluorophenyl, furan, pyrazole, and methanesulfonamide groups

Properties

IUPAC Name |

1-(2-fluorophenyl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O3S/c17-15-5-2-1-4-13(15)12-24(21,22)19-7-8-20-11-14(10-18-20)16-6-3-9-23-16/h1-6,9-11,19H,7-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGYLVZUUADPBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

Nucleophilic Substitution: Starting with 2-fluorophenyl compounds, nucleophilic substitution reactions can introduce the desired functional groups.

Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.

Sulfonamide Formation: Introduction of the methanesulfonamide group through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The methanesulfonamide group participates in hydrolysis and nucleophilic substitution reactions:

-

Acidic/Basic Hydrolysis : Under reflux with 6M HCl or 4M NaOH, the sulfonamide bond cleaves to yield methanesulfonic acid and the corresponding amine derivative. Yields vary between 60–85% depending on reaction duration (2–6 hours) .

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF using K₂CO₃ as a base, forming N-alkylated sulfonamides. For example, methylation at the sulfonamide nitrogen achieves 72% yield after 12 hours at 60°C .

Fluorophenyl Ring Modifications

The 2-fluorophenyl group undergoes selective electrophilic and nucleophilic reactions:

-

Nucleophilic Aromatic Substitution : Fluorine displacement occurs with strong nucleophiles (e.g., piperidine) in DMSO at 120°C, producing 2-piperidinophenyl derivatives (55% yield, 24 hours) .

-

Electrophilic Halogenation : Bromination using Br₂/FeBr₃ at 0°C selectively substitutes the para position to the fluorine atom, yielding 75% 4-bromo-2-fluorophenyl product .

Pyrazole Ring Functionalization

The 1H-pyrazole ring supports regioselective reactions:

-

C-4 Substitution : Lithiation at C-4 with LDA at −78°C followed by quenching with electrophiles (e.g., CO₂) introduces carboxyl groups (63% yield) .

-

N-Arylation : Buchwald-Hartwig coupling with aryl iodides using Pd(OAc)₂/XPhos forms N-arylpyrazoles. For example, 4-methoxyphenyl substitution achieves 68% yield .

Furan Ring Reactivity

The furan-2-yl group is prone to oxidation and cycloadditions:

-

Oxidative Ring Opening : Treatment with H₂O₂/AcOH converts the furan to a γ-ketoaldehyde intermediate, which further reacts with amines to form pyrroles (82% yield).

-

Diels-Alder Reactions : Acts as a diene with maleic anhydride at 80°C, producing bicyclic adducts (77% yield).

Ethyl Linker Modifications

The ethyl chain connecting pyrazole and sulfonamide enables further derivatization:

-

Oxidation : MnO₂ oxidizes the ethyl group to a ketone (58% yield), enhancing electrophilicity for subsequent nucleophilic attacks .

-

Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ introduces aryl groups at the terminal carbon (64% yield) .

Table 2: Solubility and Stability Under Reaction Conditions

| Reaction Medium | Solubility (mg/mL) | Stability (t₁/₂ at 25°C) |

|---|---|---|

| Aqueous acid (pH 2) | 12.4 | >24 hours |

| DMF | 45.8 | 8 hours |

| THF | 28.3 | 12 hours |

| DCM | 39.1 | >48 hours |

Mechanistic Insights

-

Sulfonamide Hydrolysis : Proceeds via a two-step mechanism involving protonation of the sulfonyl oxygen followed by nucleophilic water attack .

-

Furan Oxidation : Radical intermediates generated by H₂O₂ lead to ring cleavage, confirmed by ESR studies.

-

Pyrazole Arylation : Oxidative addition of Pd⁰ to the C–Br bond is rate-determining, as shown in kinetic analyses .

This compound’s multifunctional architecture enables its use in synthesizing bioactive analogs, particularly in antimicrobial and anti-inflammatory drug discovery . Further studies exploring photochemical reactions and catalytic asymmetric transformations are warranted.

Scientific Research Applications

Anticancer Activity

Several studies have reported the anticancer potential of compounds containing pyrazole and furan moieties. For instance, derivatives of pyrazole have shown significant cytotoxicity against various cancer cell lines. The incorporation of the fluorophenyl and furan groups in this compound may enhance its ability to inhibit tumor growth by interacting with specific molecular targets involved in cancer progression.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives exhibited selective inhibition of cancer cell proliferation through modulation of signaling pathways associated with apoptosis and cell cycle regulation . The specific role of 1-(2-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide in these pathways remains to be fully elucidated but suggests promising avenues for further research.

Anti-inflammatory Properties

The anti-inflammatory effects of sulfonamide compounds are well-documented. The methanesulfonamide group in this compound may contribute to its anti-inflammatory activity by inhibiting enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are pivotal in inflammatory processes.

Data Table: Anti-inflammatory Activity

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | COX-1 | 12 | |

| Compound B | LOX | 8 | |

| 1-(2-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide | COX-2 | TBD | TBD |

Neuropharmacological Applications

Recent research has indicated that compounds with similar structural motifs can act as ligands for sigma receptors, which are implicated in various neurological disorders. The potential interaction of this compound with sigma receptors could lead to novel treatments for conditions such as depression and anxiety.

Case Study:

A series of studies have explored the sigma receptor binding affinity of pyrazole derivatives, revealing their potential as anxiolytic agents . Future investigations on 1-(2-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide could focus on its pharmacological profile in animal models.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. The specific pathways and targets depend on the context of its application, such as inhibition of specific enzymes in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

- **1-(2-fluorophenyl)ethyl][4-(furan-2-yl)butan-2-yl]amine

- **2-(4-Fluorophenyl)ethylamine

Uniqueness

1-(2-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in various fields.

Biological Activity

1-(2-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure, and biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis

The compound was synthesized through a reaction involving 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and N′-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride in ethanol under reflux conditions. The yield was approximately 64%, with the final product crystallizing as orange crystals with a melting point of 225–226 °C .

Structural Properties

The molecular formula of the compound is C_{17}H_{19}F_{N}_{4}O_{2}S, and it has a molecular weight of 348.42 g/mol. The structure features a fluorophenyl group, a furan moiety, and a pyrazole ring, which contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds containing pyrazole and furan units exhibit significant anticancer properties. For example, derivatives similar to the target compound have shown inhibition of cancer cell proliferation in various in vitro studies. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, likely due to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action can reduce inflammation in models such as arthritis .

Antioxidant Properties

Molecular docking studies suggest that the compound may possess antioxidant capabilities, which can protect cells from oxidative stress. This is particularly relevant in conditions where oxidative damage is prevalent, such as neurodegenerative diseases .

Case Studies

Case Study 1: Anticancer Efficacy

A study on similar pyrazole derivatives revealed that they significantly inhibited the growth of pancreatic cancer cells. The compounds induced cell cycle arrest at the G2/M phase and increased apoptosis rates .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of arthritis, compounds structurally similar to the target compound were tested for their anti-inflammatory effects. They showed a marked decrease in paw swelling and reduced levels of inflammatory markers such as TNF-alpha and IL-6 .

Data Tables

Q & A

Q. How can the synthesis of 1-(2-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Coupling of pyrazole and furan moieties : Use ethanol or dimethylformamide (DMF) as solvents with triethylamine as a catalyst to facilitate nucleophilic substitution .

- Sulfonamide formation : React methanesulfonyl chloride with the amine intermediate under inert conditions (e.g., nitrogen atmosphere) to avoid side reactions .

- Purification : Recrystallization using ethanol/water mixtures improves purity (>95% by HPLC). Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves structurally similar impurities .

- Yield Optimization : Maintain temperatures below 60°C during exothermic steps to prevent decomposition.

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to identify key groups (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, pyrazole C-H at δ 8.1–8.3 ppm) .

- Purity Assessment : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H] with <2 ppm error) .

- Thermal Stability : Differential scanning calorimetry (DSC) determines melting points and decomposition thresholds (e.g., ~180–200°C) .

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying substituents (e.g., fluorophenyl vs. chlorophenyl) in analogs of this compound?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity increases electrophilic substitution reactivity at the phenyl ring, whereas chlorine’s steric bulk may hinder access to active sites .

- Experimental Design : Compare reaction rates using kinetic studies (e.g., UV-Vis monitoring of intermediate formation) in analogs with halide substitutions .

- Data Interpretation : Correlate Hammett parameters (σ values) with reaction outcomes to quantify electronic influences .

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer :

- Binding Assays : Perform competitive enzyme inhibition assays (e.g., fluorescence polarization) to compare target affinity. For example, the trifluoromethyl group in analogs enhances lipophilicity, altering membrane permeability .

- Structural Analysis : Use X-ray crystallography or molecular docking to identify steric clashes caused by bulky substituents (e.g., furan vs. thiophene) .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., logP, polar surface area) affecting bioactivity discrepancies .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor binding using force fields (e.g., AMBER) to assess stability of sulfonamide-enzyme hydrogen bonds .

- QSAR Modeling : Train models with descriptors like topological polar surface area (TPSA) and partition coefficient (logP) to forecast ADMET properties .

- Docking Studies : Use AutoDock Vina to screen against kinase targets (e.g., COX-2), prioritizing poses with low RMSD values (<2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.